molecular formula C4H8O4 B14245444 Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester CAS No. 184532-92-1

Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester

Cat. No.: B14245444
CAS No.: 184532-92-1
M. Wt: 120.10 g/mol
InChI Key: FPFNYVAFCOSXRH-UHFFFAOYSA-N
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Description

Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester is a chemical compound known for its unique structure and reactivity It is an ester derivative of methaneperoxoic acid, featuring a hydroxy and methylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methaneperoxoic acid, 1-hydroxy-1-methylethyl ester typically involves the esterification of methaneperoxoic acid with 1-hydroxy-1-methylethyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Commonly used acids include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding peroxides.

    Reduction: Reduction reactions can convert it back to the corresponding alcohol and methaneperoxoic acid.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions include peroxides, alcohols, and substituted esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methaneperoxoic acid, 1-hydroxy-1-methylethyl ester involves its interaction with molecular targets through its ester and hydroxy groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

    Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester: Known for its unique reactivity and applications.

    Methaneperoxoic acid, 1-hydroxy-1-ethyl ester: Similar structure but with an ethyl group instead of a methylethyl group.

    Methaneperoxoic acid, 1-hydroxy-1-propyl ester: Features a propyl group, leading to different reactivity and applications.

Properties

CAS No.

184532-92-1

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

IUPAC Name

2-hydroxypropan-2-yloxy formate

InChI

InChI=1S/C4H8O4/c1-4(2,6)8-7-3-5/h3,6H,1-2H3

InChI Key

FPFNYVAFCOSXRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(O)OOC=O

Origin of Product

United States

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